molecular formula C30H50O B162048 Germanicol CAS No. 465-02-1

Germanicol

Cat. No.: B162048
CAS No.: 465-02-1
M. Wt: 426.7 g/mol
InChI Key: QMUXVPRGNJLGRT-PNTWTTAKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of germanicol can be achieved through a biomimetic approach, which involves constructing the ring systems in a manner similar to natural biosynthesis. One such method starts with farnesyl acetate, which undergoes Corey-Zhang oxidation to form a diene intermediate. This intermediate is then subjected to a series of reactions, including the addition of 2-propenyllithium, a Brook rearrangement, and trapping with an aryl bromide . The key step involves a cationic cyclization promoted by a Lewis acid, leading to the formation of the pseudo A, B, and C rings .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, such as the leaves of various Ficus species. High-performance thin-layer chromatography (HPTLC) is used to estimate the concentration of this compound in these plant extracts . The extraction process involves the use of solvents like hexane and chloroform, followed by derivatization with p-anisaldehyde reagent to obtain well-resolved and compact spots of this compound .

Chemical Reactions Analysis

Types of Reactions: Germanicol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound acetate or other derivatives .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce this compound derivatives.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include this compound acetate, this compound caffeoyl ester, and this compound coumaroyl esters .

Comparison with Similar Compounds

    Betulinic Acid: Another pentacyclic triterpenoid with similar anticancer properties.

    Oleanolic Acid: Shares structural similarities with germanicol and exhibits anti-inflammatory and hepatoprotective effects.

    Ursolic Acid: Known for its antioxidant and anticancer activities.

Uniqueness of this compound: this compound is unique due to its specific structural features, such as the hydroxy group at the 3β-position and the double bond between positions 18 and 19 . These structural attributes contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUXVPRGNJLGRT-PNTWTTAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963585
Record name Olean-18-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465-02-1
Record name Germanicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germanicol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olean-18-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GERMANICOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NEX9512DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Germanicol has a molecular formula of C30H50O and a molecular weight of 426.72 g/mol.

A: The structure of this compound has been elucidated through extensive spectroscopic analyses including 1D and 2D NMR spectroscopy (1H and 13C-NMR, DEPTQ, 1H-1H-COSY, NOESY, HSQC, and HMBC), low (GC-MS) and high resolution mass spectrometry (HR-ESI-MS), and infrared (IR) spectroscopy. []

A: this compound is a pentacyclic triterpene found in various plant species. It has been isolated from sources like Barringtonia asiatica leaves [], Ficus species leaves [], Sonchus asper herbs [], Elateriospermum tapos leaves and wood [, ], Scorzonera veratrifolia roots [], Manilkara zapota leaves [], Marsdenia tenacissima stems [], Kleinia odora aerial parts [], Crepis senecioides flowers [], Santalum album leaves [], Bauhinia forficata [], Phoradendron reichenbachianum aerial parts [], Avicennia alba leaves and roots [], Viburnum grandiflorum [], Flindersia bourjotiana leaves [], Anthurus muellerianus spores [], Araujia sericifera aerial parts [], Onoseris salicifolia [], Bejaria resinosa leaves, flowers and fruits [], and Psammosilene tunicoides [].

A: this compound biosynthesis involves oxidosqualene cyclases (OSCs), enzymes that catalyze the cyclization of 2,3-oxidosqualene. In apple fruit, MdOSC4 is a multifunctional OSC that produces this compound, along with β-amyrin and lupeol. [] In Bauhinia forficata, BfOSC2 is the specific OSC responsible for this compound production. [] Research on Euphorbia pulcherrima suggests a dual mechanism for latex triterpene synthesis, including this compound, involving both direct synthesis from acetate and mevalonate in freshly tapped latex and synthesis from sugars or acetic acid in intact plants. []

A: this compound has demonstrated various biological activities, including: * Anticancer activity: this compound induces apoptosis, cell cycle arrest, and inhibits cell migration in human colon cancer cells (HCT-116 and HT29). [] * Antimicrobial activity: It exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. [] * Anti-inflammatory activity: this compound acetate, a derivative of this compound, exhibited significant inhibition of nitrite concentration in LPS-stimulated macrophages, indicating anti-inflammatory potential. []

A: The diverse biological activities of this compound make it a promising candidate for various applications, including: * Development of anticancer agents: Its selective cytotoxicity against colon cancer cells, while showing lower toxicity towards normal colon cells, makes it a potential target for anticancer drug development. [] * Antimicrobial therapies: Its activity against various bacterial and fungal species suggests potential for development of novel antimicrobial agents, particularly against drug-resistant strains. [, ] * Anti-inflammatory drug development: The anti-inflammatory potential of this compound and its derivatives warrants further investigation for the development of new anti-inflammatory therapies. []

A: Various analytical methods are employed for the characterization and quantification of this compound, including: * Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as plant extracts and environmental samples. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, particularly 1D and 2D techniques, is crucial for determining the structure and stereochemistry of this compound. [, , , ] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC is a rapid and sensitive method for the separation and quantification of this compound in plant materials. []

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